3-Chloro-4-hydroxyphenylacetic acid

Vue d'ensemble

Description

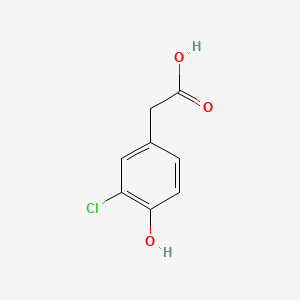

3-Chloro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7ClO3. It is a chlorinated derivative of phenylacetic acid and is known for its role as an auxin influx inhibitor. This compound is a major chlorinated metabolite of chlorotyrosine and has significant applications in various scientific fields .

Méthodes De Préparation

The synthesis of 3-chloro-4-hydroxyphenylacetic acid can be achieved through several methods. One common synthetic route involves the reaction of o-chlorophenol with glyoxylic acid to produce 3-chloro-4-hydroxy-mandelic acid, which is then reduced to form this compound . Another method involves the reduction and chlorination of p-nitrobenzoic acid . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Key Steps and Yields

The reduction step (b) can also utilize sodium borohydride or hydrogenation with noble metal catalysts, though HI and phosphorus are preferred for efficiency .

Functional Group Transformations

CHPAA undergoes several functional group transformations, including esterification and aminolysis, as demonstrated in studies generating drug-like libraries .

Esterification

CHPAA is converted into its methyl ester (2 ) via methylation. This intermediate serves as a precursor for further reactions.

Aminolysis

The methyl ester undergoes solvent-free aminolysis with primary amines to form amide derivatives (3–22 ). This reaction expands the chemical diversity of CHPAA, enabling the synthesis of bioactive compounds for screening .

Dechlorination

The chlorine atom in CHPAA can be removed via catalytic hydrogenation. This reaction is critical for synthesizing 4-hydroxyphenylacetic acid, a valuable intermediate in pharmaceutical chemistry .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Dechlorination | H₂, Pd/charcoal, 100°C, 5 atm | 4-hydroxyphenylacetic acid |

Aminolysis Substitution

The ester group in CHPAA derivatives is replaced by amines, forming amides. This substitution leverages the reactivity of the ester carbonyl group, enabling the formation of diverse amide structures .

Hydrogen Bonding and Stability

CHPAA’s hydroxyl and carboxylic acid groups participate in hydrogen bonding, influencing its stability and reactivity. Crystallographic studies reveal that these groups form O-H···O and N-H···O interactions, which stabilize molecular packing in salts . For example, in the salt of 4-dimethylaminopyridinium-CHPAA, the hydroxyl group forms O-H···O bonds with neighboring carboxylate oxygens, while the carboxylic acid engages in N-H···O hydrogen bonding with the cation .

Reaction Mechanisms and Implications

The synthesis and transformation pathways highlight CHPAA’s versatility as a scaffold for medicinal chemistry. Its ability to undergo esterification and aminolysis makes it suitable for generating compound libraries for biological screening . Additionally, the dechlorination step underscores its utility as a precursor for simpler phenylacetic acid derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Potential Anti-inflammatory and Analgesic Properties

3-Chloro-4-hydroxyphenylacetic acid is being investigated for its potential use in developing new pain relief medications due to its anti-inflammatory properties. Studies have indicated that it may serve as an effective analgesic, making it a candidate for further pharmacological research .

Case Study: Sepsis-Associated Encephalopathy

Recent research has explored the role of CHPAA as a biomarker in sepsis-associated encephalopathy (SAE). A study involving plasma samples from patients indicated that the concentration of 4-hydroxyphenylacetic acid (a metabolite of CHPAA) could correlate with the severity of consciousness disorders in SAE patients, suggesting its potential utility in clinical diagnostics .

Agricultural Chemicals

Intermediate in Herbicide Synthesis

CHPAA serves as a crucial intermediate in synthesizing herbicides, which are essential for controlling unwanted plant growth. Its incorporation into herbicide formulations enhances their effectiveness and selectivity, contributing to more sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize CHPAA to study enzyme inhibition and metabolic pathways. Its role in biochemical assays helps elucidate various biological processes, including those related to chlorinated compounds and their effects on cellular functions .

Research Findings

A study highlighted the importance of CHPAA in understanding metabolic disturbances associated with conditions like sepsis, providing insights into its role as a potential biomarker for disease progression .

Polymer Chemistry

Enhancement of Material Properties

In polymer chemistry, this compound can be incorporated into polymer formulations to improve material properties such as durability and resistance to degradation. This application is particularly relevant in developing advanced materials for various industrial uses .

Analytical Chemistry

Standard in Chromatographic Techniques

CHPAA is employed as a standard in chromatographic methods, facilitating the accurate analysis of complex mixtures in diverse samples. Its use ensures reliable results in both qualitative and quantitative analyses across different chemical contexts .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Potential anti-inflammatory and analgesic properties | Research on pain relief medications |

| Agricultural Chemicals | Intermediate in herbicide synthesis | Development of selective herbicides |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Investigating metabolic changes in sepsis |

| Polymer Chemistry | Enhancing material properties | Advanced polymer formulations |

| Analytical Chemistry | Standard for chromatographic techniques | Accurate analysis of complex chemical mixtures |

Mécanisme D'action

The mechanism of action of 3-chloro-4-hydroxyphenylacetic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake. This disruption affects various physiological processes in plants, including growth and development . The molecular targets and pathways involved include auxin transport proteins and related signaling pathways.

Comparaison Avec Des Composés Similaires

3-Chloro-4-hydroxyphenylacetic acid can be compared with other similar compounds, such as:

4-Hydroxyphenylacetic acid: Lacks the chlorine atom, resulting in different chemical properties and biological activities.

3-Chloro-4-methoxyphenylacetic acid: Contains a methoxy group instead of a hydroxyl group, leading to variations in reactivity and applications.

3-Chloro-4-hydroxybenzoic acid: Has a carboxyl group directly attached to the benzene ring, influencing its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it valuable for various applications.

Activité Biologique

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a compound that has garnered attention due to its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological properties of CHPAA, including its mechanisms of action, therapeutic potential, and implications in bioremediation.

This compound is a chlorinated derivative of phenylacetic acid. Its chemical structure includes a hydroxyl group and a chlorine atom attached to the aromatic ring, which significantly influences its biological activity. The compound has a pKa of approximately 3.06, indicating its acidic nature which can affect its interaction with biological targets .

1. Auxin Influx Inhibition:

CHPAA is recognized as an auxin influx inhibitor. Auxins are crucial plant hormones that regulate various growth processes. By inhibiting auxin transport, CHPAA can alter plant growth patterns, making it a useful tool in agricultural studies .

2. Metabolic Pathways:

CHPAA is a metabolite derived from chlorotyrosine and has been implicated in various metabolic pathways. Research indicates that it may play a role in the pathophysiology of conditions such as sepsis-associated encephalopathy (SAE). In studies involving sepsis patients, significant differences in the levels of CHPAA were observed compared to healthy controls, suggesting its potential as a biomarker for disease severity .

Biological Activity and Applications

1. Medicinal Chemistry:

The compound has been explored for its medicinal properties, particularly in developing screening libraries for pharmaceutical applications. Its structural features allow it to interact with various biological molecules, making it a candidate for drug development .

2. Environmental Applications:

In environmental microbiology, CHPAA has shown potential for bioremediation applications. Certain bacterial strains can utilize CHPAA as an electron acceptor during dehalogenation processes, indicating its utility in the degradation of chlorinated organic pollutants .

Study on Sepsis-Associated Encephalopathy

A study involving 31 patients with SAE found that levels of 4-hydroxyphenylacetic acid (which is related to CHPAA) were significantly lower in patients with severe consciousness disorders compared to controls. This suggests that monitoring these metabolites could aid in early diagnosis and prognosis prediction for sepsis .

Bioremediation Research

Research on Desulfitobacterium dehalogenans demonstrated that this bacterium could grow using CHPAA as an electron acceptor, facilitating the reductive dehalogenation of various chlorinated compounds. This highlights the potential application of CHPAA in bioremediation strategies aimed at detoxifying contaminated environments .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C9H8ClO3 |

| Molecular Weight | 202.61 g/mol |

| pKa | 3.06 |

| Solubility | Soluble in water |

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Drug development potential |

| Environmental Science | Bioremediation agent |

| Plant Physiology | Auxin transport inhibitor |

Propriétés

IUPAC Name |

2-(3-chloro-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUKSIOQKTZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187381 | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33697-81-3 | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33697-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033697813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chloro-p-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.